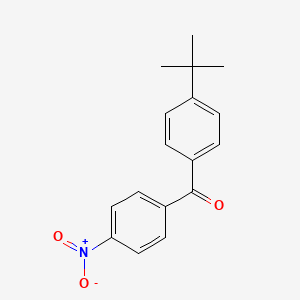
Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)-, also known as 4-tert-butyl-4’-nitrobenzophenone, is an organic compound belonging to the class of benzophenones. This compound is characterized by the presence of a methanone group (a carbonyl group bonded to two phenyl groups), with one phenyl group substituted by a tert-butyl group and the other by a nitro group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-tert-butylbenzoyl chloride with 4-nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization and distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The tert-butyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 4-tert-butyl-4’-aminobenzophenone.
Oxidation: 4-carboxy-4’-nitrobenzophenone.
Substitution: Various substituted benzophenones depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)- is used in several scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential pharmaceutical intermediate in the development of new drugs.
Industry: In the production of dyes, pigments, and UV-absorbing agents
Wirkmechanismus
The mechanism of action of Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)- involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanone, (4-nitrophenyl)phenyl-: Similar structure but lacks the tert-butyl group.
Methanone, (4-hydroxyphenyl)phenyl-: Contains a hydroxy group instead of a nitro group.
Methanone, (4-chlorophenyl)phenyl-: Contains a chloro group instead of a nitro group
Uniqueness
Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)- is unique due to the presence of both the tert-butyl and nitro groups, which impart distinct chemical and physical properties. The tert-butyl group provides steric bulk, influencing the compound’s reactivity and interactions, while the nitro group offers electron-withdrawing effects, affecting the compound’s electronic properties .
Eigenschaften
CAS-Nummer |
10372-92-6 |
|---|---|
Molekularformel |
C17H17NO3 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
(4-tert-butylphenyl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C17H17NO3/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(11-7-13)18(20)21/h4-11H,1-3H3 |
InChI-Schlüssel |
KKYQYRVNPAHJNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


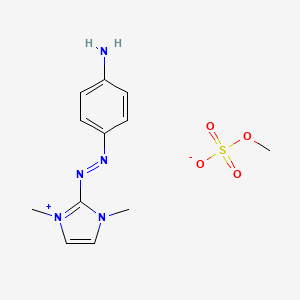
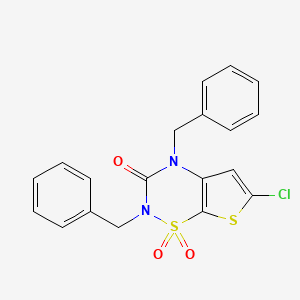
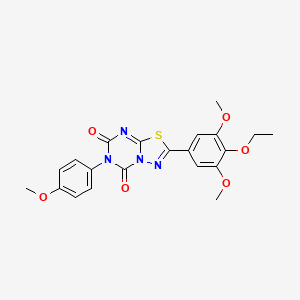
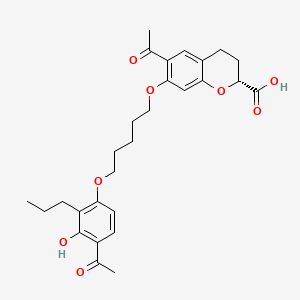
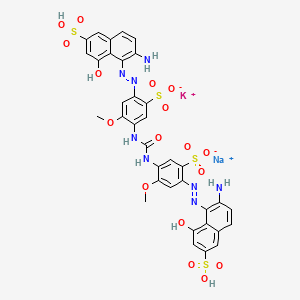
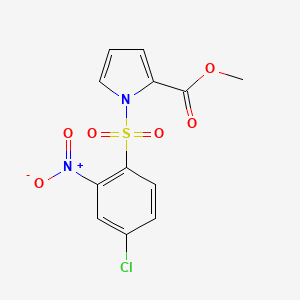
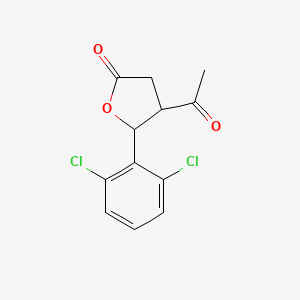
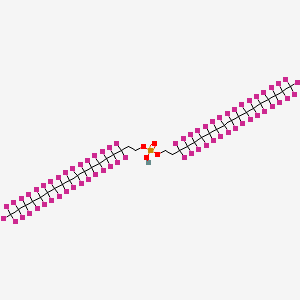
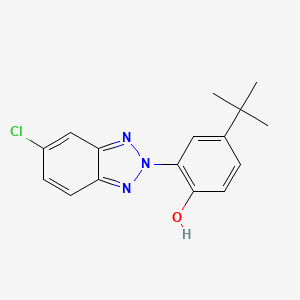
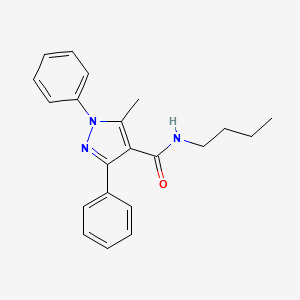
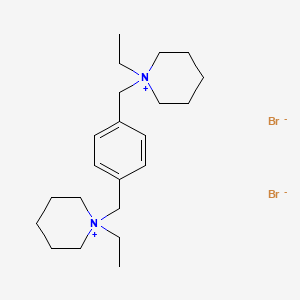
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12727953.png)


